

# Application Note: Solid-Phase Extraction of Quetiapine S-oxide from Human Urine

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## Compound of Interest

Compound Name: Quetiapine S-oxide

Cat. No.: B1313104

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## Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine.[1] **Quetiapine S-oxide** is one of the main metabolites of Quetiapine.[2][3] Monitoring the levels of Quetiapine and its metabolites in urine is crucial for assessing patient adherence to treatment regimens.[2][3] This application note describes a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation of **Quetiapine S-oxide** from human urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

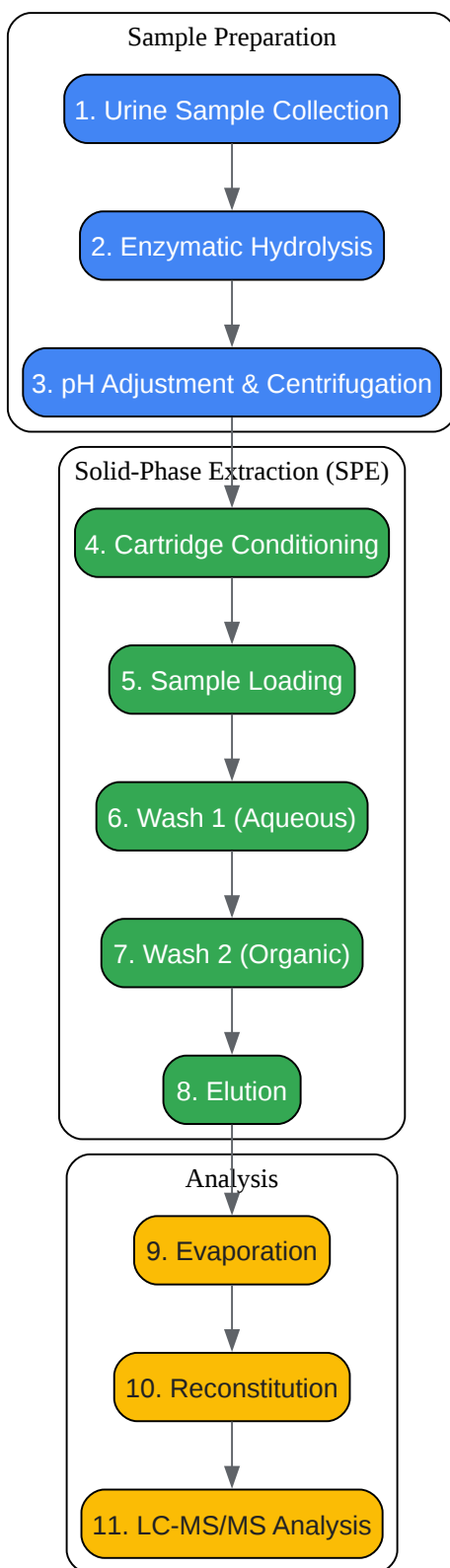
## Principle of the Method

This method utilizes a mixed-mode solid-phase extraction cartridge that combines both reversed-phase and cation-exchange retention mechanisms. The urine sample is first subjected to enzymatic hydrolysis to cleave any glucuronide conjugates. After pH adjustment, the sample is loaded onto the SPE cartridge. The non-polar component of the sorbent retains **Quetiapine S-oxide** through hydrophobic interactions, while the cation-exchange component interacts with the protonated piperazine moiety of the analyte. A multi-step washing procedure removes endogenous interferences. Finally, the analyte is eluted with a solvent mixture that disrupts both retention mechanisms, yielding a clean extract suitable for LC-MS/MS analysis.

## Materials and Reagents

- **Quetiapine S-oxide** reference standard
- Internal standard (e.g., Quetiapine-d8 S-oxide)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water
- Formic acid
- Ammonium hydroxide
- $\beta$ -Glucuronidase from *Patella vulgata*[\[4\]](#)
- Phosphate buffer (100 mM, pH 6.0)[\[4\]](#)
- Acetate buffer (100 mM, pH 5.0)[\[4\]](#)
- Mixed-mode cation-exchange SPE cartridges (e.g., 30 mg/1 mL)
- Glass test tubes
- Vortex mixer
- Centrifuge
- SPE vacuum manifold
- Nitrogen evaporator

## Experimental Workflow



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Caption: Workflow for the SPE of **Quetiapine S-oxide** from urine.

## Detailed Protocol

### 1. Sample Pre-treatment

- To 1 mL of urine in a glass test tube, add an appropriate amount of internal standard.
- Add 1 mL of  $\beta$ -Glucuronidase solution (e.g., 5000 units/mL in 100 mM acetate buffer, pH 5.0).[\[4\]](#)
- Vortex mix and incubate at 60°C for 3 hours to hydrolyze glucuronide conjugates.[\[4\]](#)
- Cool the sample to room temperature and centrifuge at 3000 rpm for 10 minutes.
- Transfer the supernatant to a clean test tube.
- Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex mix.[\[4\]](#)

### 2. Solid-Phase Extraction

- Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
- Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
- Washing:
  - Wash the cartridge with 1 mL of deionized water.
  - Wash the cartridge with 1 mL of 20% methanol in water.
  - Dry the cartridge under vacuum for 5 minutes.
- Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

### 3. Final Processing

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
- Vortex mix and transfer to an autosampler vial for analysis.

## LC-MS/MS Analysis

Analysis is typically performed using a reversed-phase C18 column with a gradient elution.

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Injection Volume: 5 µL
- Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive mode.

## Method Validation Parameters

The following tables present representative data for a validated method.

Table 1: Linearity and Sensitivity

Parameter	Value
Linearity Range	5 - 1000 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Limit of Detection (LOD)	1.5 ng/mL

| Limit of Quantification (LOQ) | 5.0 ng/mL |

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)	Accuracy (% Recovery)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
15	98.7%	4.2%	5.1%
250	101.2%	3.1%	4.5%

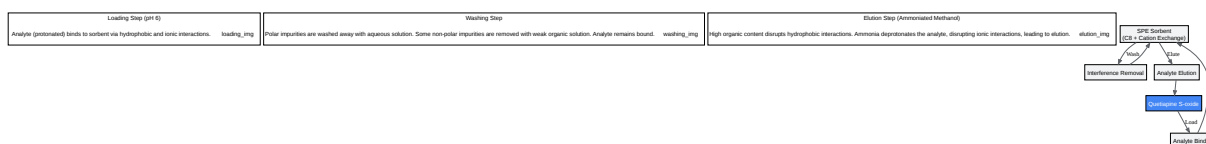
| 750 | 99.5% | 2.8% | 3.9% |

Table 3: Extraction Efficiency

Parameter	Quetiapine S-oxide
Extraction Recovery	> 90%

| Matrix Effect | < 15% |

## SPE Mechanism Diagram



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